molecular formula C21H20BrN3O3 B4855694 isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate

isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate

Cat. No. B4855694
M. Wt: 442.3 g/mol
InChI Key: UHKPEZWFBHEWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate, also known as BRD0705, is a small molecule inhibitor that has been developed for research purposes. It is a potent inhibitor of protein-protein interactions and has shown promising results in various scientific studies.

Mechanism of Action

Isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate works by inhibiting the interaction between two proteins, bromodomain-containing protein 4 (BRD4) and acetylated lysine residues on histones. This interaction is important for the regulation of gene expression and the inhibition of this interaction leads to the downregulation of various oncogenes.
Biochemical and Physiological Effects:
isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and to have anti-inflammatory effects. It has also been shown to have an effect on the expression of various genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate in lab experiments is its potency and specificity. It has been shown to be a potent inhibitor of the interaction between BRD4 and acetylated lysine residues on histones. However, one limitation of using isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate in lab experiments is its solubility, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the research and development of isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate. One potential direction is the development of more potent and selective inhibitors of the interaction between BRD4 and acetylated lysine residues on histones. Another potential direction is the study of the effects of isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate on other diseases, such as neurodegenerative diseases and viral infections. Additionally, the development of new methods for the delivery of isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate could also be an area of future research.

Scientific Research Applications

Isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines. It has also been studied for its potential use in the treatment of inflammation and autoimmune diseases.

properties

IUPAC Name

propan-2-yl 4-[[4-[(4-bromopyrazol-1-yl)methyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-14(2)28-21(27)17-7-9-19(10-8-17)24-20(26)16-5-3-15(4-6-16)12-25-13-18(22)11-23-25/h3-11,13-14H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKPEZWFBHEWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl 4-[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate
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isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.